2-Nitroresorcinol
CAS No.: 601-89-8
Cat. No.: VC21078132
Molecular Formula: C6H5NO4
Molecular Weight: 155.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 601-89-8 |
---|---|
Molecular Formula | C6H5NO4 |
Molecular Weight | 155.11 g/mol |
IUPAC Name | 2-nitrobenzene-1,3-diol |
Standard InChI | InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H |
Standard InChI Key | ZLCPKMIJYMHZMJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)O)[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=C(C(=C1)O)[N+](=O)[O-])O |
Melting Point | 82.0 °C |
Introduction
Chemical Identity and Structure
2-Nitroresorcinol is a nitro derivative of resorcinol (1,3-benzenediol), with the nitro group positioned at the 2-position between the two hydroxyl groups. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns.
Chemical Identifiers
The compound is characterized by the following identifiers:
Parameter | Value |
---|---|
CAS Number | 601-89-8 |
Molecular Formula | C₆H₅NO₄ |
Molecular Weight | 155.11 g/mol |
IUPAC Name | 2-nitrobenzene-1,3-diol |
InChI Key | ZLCPKMIJYMHZMJ-UHFFFAOYSA-N |
Synonyms | 2-Nitro-1,3-benzenediol, 1,3-Dihydroxy-2-nitrobenzene, 2-Nitroresorcinol, Resorcinol 2-nitro, 2,6-Dihydroxynitrobenzene |
Table 1: Chemical identifiers of 2-Nitroresorcinol
Physical and Chemical Properties
2-Nitroresorcinol possesses distinctive physical and chemical properties that are important for its applications and handling.
Physical Properties
The compound exists as an orange crystalline powder at room temperature with the following physical characteristics:
Property | Value |
---|---|
Physical State | Crystalline Powder (solid at 20°C) |
Color | Orange |
Melting Point | 81-83°C (literature value) |
Boiling Point | 234°C |
Density | 1.5553 (rough estimate) |
Refractive Index | 1.5423 (estimate) |
Table 2: Physical properties of 2-Nitroresorcinol
Chemical Properties
The chemical reactivity of 2-Nitroresorcinol is influenced by both the hydroxyl groups and the nitro group:
Property | Value |
---|---|
pKa | 4.88±0.10 (Predicted) |
Water Solubility | Slightly soluble in water |
Methanol Solubility | Higher solubility, almost transparent solution |
pH Range for Color Change | 5.4-7.4 (yellow in acid, red in alkali) |
Color Change Point (pT) | 6.2 |
Table 3: Chemical properties of 2-Nitroresorcinol
The presence of the nitro group between two hydroxyl groups creates an interesting electronic environment. The compound is known for displaying intramolecular hydrogen bonding, making it an excellent subject for studying this phenomenon .
Synthesis Methods
Several approaches exist for synthesizing 2-Nitroresorcinol, with varying yields and environmental considerations.
Traditional Synthesis Routes
The traditional synthesis of 2-Nitroresorcinol typically employs resorcinol as the starting material. Two main approaches are commonly used:
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Direct nitration using mixed acids (nitric acid and sulfuric acid mixture), which generally produces low yields (approximately 10%) due to the high reactivity of the phenolic hydroxyl groups leading to multiple by-products .
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Protection-based synthesis involving initial sulfonation of resorcinol at the 4,6-positions, followed by nitration with mixed acids, and subsequent removal of the sulfonic groups through steam distillation. This method typically yields 20-30% of the desired product .
Improved Synthesis Methods
Recent advancements have focused on improving the yield and environmental profile of 2-Nitroresorcinol synthesis:
Silica Gel-Assisted Synthesis
A patented method utilizes silica gel as an assistant dehydrant to promote sulfonation and mixed acid nitration of resorcinol:
Parameter | Conditions |
---|---|
Reactants Ratio | 10 parts resorcinol: 3-7 parts 98% sulfuric acid: 6-10 parts 65% nitric acid |
Temperature Control | Ice-water bath cooling to below 5°C during nitration |
Dehydrating Agent | Silica gel (0.25-1.0g per 5.0g resorcinol) |
Yield | 35-44% (significant improvement over traditional methods) |
Table 4: Parameters for silica gel-assisted synthesis of 2-Nitroresorcinol
This method takes advantage of silica gel's excellent water-absorbing properties (surface area up to 700m²/g) to remove water formed during the reaction, which otherwise inhibits the formation of nitryl cations (NO₂⁺) necessary for nitration .
Selective Nitrosation Method
Another approach involves:
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Nitrosation of resorcinol using sodium nitrite in anhydrous propionic acid
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Subsequent oxidation of the 2-nitroso product to the corresponding 2-nitro compound using nitric acid
This method offers high regioselectivity with the nitrosation occurring predominantly at the 2-position, though water in the medium can lead to competitive attack at the 4-position .
Green Chemistry Approach
A more environmentally friendly synthesis has been reported using:
Reactants | Conditions | Yield |
---|---|---|
Resorcinol (1 mmol) in phosphate buffer (pH 7) | Room temperature, Fe-Al-MCM-41 molecular sieve catalyst | 27.4% (2-nitroresorcinol) + 23.5% (4-nitroresorcinol) |
Sodium nitrite (60 mmol) | Reaction time: 80 minutes | Total yield: 50.9% |
Hydrogen peroxide (4 mmol) |
Table 5: Green chemistry approach for 2-nitroresorcinol synthesis
Applications and Uses
2-Nitroresorcinol has diverse applications across multiple industries:
Chemical Indicator
Due to its color-changing properties (yellow in acidic conditions, red in alkaline conditions) with a pH transition range of 5.4-7.4 and pK near the isoelectric point (pI=7.0), 2-nitroresorcinol serves as an effective acid-base indicator .
Textile and Hair Dye Industry
The compound and its salts function as:
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Coupling agents for the synthesis of oxidative hair coloration agents
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Components in acid azo-dyes for polyester, silk, and blended fiber textiles
Photographic Applications
The stability provided by the phenolic hydroxyl groups makes 2-nitroresorcinol valuable as a stabilizer in chromophotographic developers .
Pharmaceutical and Chemical Synthesis
2-Nitroresorcinol serves as an important starting material for:
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Preparation of 4-Hydroxy-2-benzoxazolone (HBOA)
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Synthesis of crown ethers containing π-acceptor groups
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Production of 2-Pyridione derivatives that function as HIV-1-mutation reverse transcriptase inhibitors
Research Applications
The compound is frequently used in research for:
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Studying intramolecular hydrogen bonding
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Demonstrating the directing effects of substituents in aromatic substitution reactions
Parameter | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled) |
H315 (Causes skin irritation) | |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) |
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